molecular formula C20H28N2O3S2 B11341681 N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B11341681
M. Wt: 408.6 g/mol
InChI Key: NIWBIMYAPFOWER-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that features a unique combination of adamantane, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Thiophene Sulfonylation: Thiophene is sulfonylated using reagents like sulfonyl chlorides under acidic or basic conditions.

    Piperidine Carboxylation: Piperidine is carboxylated to introduce the carboxamide group.

    Coupling Reactions: The functionalized adamantane, thiophene sulfonyl, and piperidine carboxamide intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group or the carboxamide group.

    Substitution: Substitution reactions may involve the adamantane or piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Materials Science: It could be used in the development of novel materials with unique properties.

Biology

    Drug Development:

    Biological Probes: Used as a probe to study biological processes.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

    Diagnostic Tools: Utilized in diagnostic assays and imaging.

Industry

    Polymer Additives: Used as an additive in polymer formulations to enhance properties.

    Chemical Sensors: Incorporated into sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Adamantane Derivatives: Compounds featuring the adamantane moiety with various functional groups.

    Thiophene Sulfonamides: Compounds with thiophene and sulfonamide groups.

Uniqueness

This compound is unique due to the combination of its structural features, which may confer specific properties such as enhanced stability, selectivity, or activity in its applications.

Properties

Molecular Formula

C20H28N2O3S2

Molecular Weight

408.6 g/mol

IUPAC Name

N-(1-adamantyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H28N2O3S2/c23-19(21-20-11-14-8-15(12-20)10-16(9-14)13-20)17-3-5-22(6-4-17)27(24,25)18-2-1-7-26-18/h1-2,7,14-17H,3-6,8-13H2,(H,21,23)

InChI Key

NIWBIMYAPFOWER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CS5

Origin of Product

United States

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